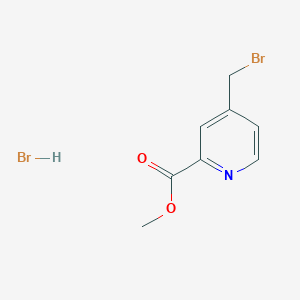
methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide, also known as 4-bromomethylpyridine-2-carboxylic acid methyl ester hydrobromide, is an organic compound that has been widely used in scientific research. It has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and medicine. This compound is a white crystalline powder that is soluble in water and other solvents. Its molecular formula is C7H8BrNO2 and its molecular weight is 246.07 g/mol.
Wirkmechanismus
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the activity of the enzyme or protein. This inhibition can lead to a variety of effects, depending on the enzyme or protein that is inhibited.
Biochemical and Physiological Effects
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is important for memory and learning. It has also been studied for its potential to act as a neurotransmitter modulator, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it has been studied for its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, which is important for cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has several advantages for use in laboratory experiments. It is relatively stable, which makes it easy to handle and store. It is also soluble in water and other solvents, which makes it easy to dissolve in solutions. Additionally, it is relatively inexpensive, which makes it an attractive option for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is toxic and can be dangerous if inhaled or ingested. Additionally, it can react with other compounds, which can lead to unexpected results. Therefore, it is important to be familiar with the compound and its potential reactions before using it in laboratory experiments.
Zukünftige Richtungen
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and medicine. Future research could focus on further exploring its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, and its potential to act as a neurotransmitter modulator. Additionally, research could focus on exploring its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, and its potential to act as an inhibitor of certain cancer cells. Additionally, research could focus on exploring its potential to act as an inhibitor of certain bacteria and viruses. Finally, research could focus on exploring its potential to act as an inhibitor of certain hormones, such as insulin.
Synthesemethoden
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide is synthesized through the reaction of methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromidelpyridine-2-carboxylic acid and methyl ester hydrobromide in an organic solvent. The reaction is carried out at a temperature of 100-110°C for 1-2 hours. The reaction yields a white crystalline powder that is soluble in water and other solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is important for memory and learning. It has also been studied for its potential to act as a neurotransmitter modulator, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it has been studied for its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, which is important for cell signaling.
Eigenschaften
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZSEBHGRIVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)picolinate hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)

![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)




![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)


![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)
